1,3,2-Diazaphospholidine, 2-diethylamino-1,3-dimethyl-
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Overview
Description
1,3,2-Diazaphospholidine, 2-diethylamino-1,3-dimethyl- is a chemical compound with the molecular formula C₈H₂₀N₃P and a molecular weight of 189.2383 g/mol . This compound belongs to the class of diazaphospholidines, which are known for their unique structural features and reactivity. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1,3,2-Diazaphospholidine, 2-diethylamino-1,3-dimethyl- typically involves the reaction of diethylamine with a suitable phosphorus-containing precursor. One common method involves the reaction of diethylamine with 1,3-dimethyl-2-chlorophospholidine under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as distillation or recrystallization.
Chemical Reactions Analysis
1,3,2-Diazaphospholidine, 2-diethylamino-1,3-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the diethylamino group is replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction yields phosphines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,3,2-Diazaphospholidine, 2-diethylamino-1,3-dimethyl- involves its interaction with various molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is due to the presence of the phosphorus atom, which can form stable bonds with a variety of electrophiles . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
1,3,2-Diazaphospholidine, 2-diethylamino-1,3-dimethyl- can be compared with other similar compounds, such as:
1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine: This compound has a phenyl group instead of the diethylamino group, which affects its reactivity and applications.
1,3-Dimethyl-2-methylamino-1,3,2-diazaphospholidine-2,4,5-trione:
The uniqueness of 1,3,2-Diazaphospholidine, 2-diethylamino-1,3-dimethyl- lies in its specific structural features and reactivity, which make it valuable for a wide range of applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
65173-82-2 |
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Molecular Formula |
C8H20N3P |
Molecular Weight |
189.24 g/mol |
IUPAC Name |
N,N-diethyl-1,3-dimethyl-1,3,2-diazaphospholidin-2-amine |
InChI |
InChI=1S/C8H20N3P/c1-5-11(6-2)12-9(3)7-8-10(12)4/h5-8H2,1-4H3 |
InChI Key |
AQVDLBXNWXCZTF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)P1N(CCN1C)C |
Origin of Product |
United States |
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